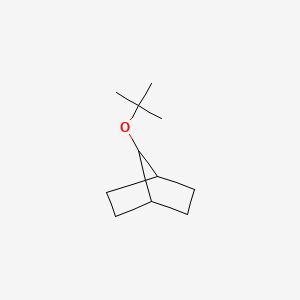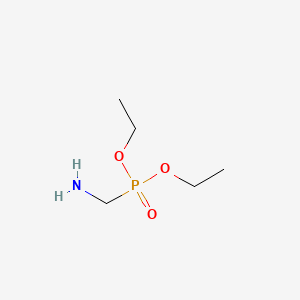![molecular formula C8H6BF3O3 B1596740 [4-(1,2,2-trifluoroethenoxy)phenyl]boronic Acid CAS No. 213701-14-5](/img/structure/B1596740.png)
[4-(1,2,2-trifluoroethenoxy)phenyl]boronic Acid
Overview
Description
[4-(1,2,2-trifluoroethenoxy)phenyl]boronic Acid , also known as EVT-375614 , is a boronic acid derivative. Its chemical structure features a phenyl ring with a trifluoroethenoxy substituent and a boronic acid functional group. Boronic acids are versatile compounds used in organic synthesis, catalysis, and medicinal chemistry.
Synthesis Analysis
The synthesis of this compound involves several steps. Researchers typically start with commercially available starting materials and employ various reactions, such as Suzuki-Miyaura cross-coupling or Buchwald-Hartwig amination, to introduce the boronic acid moiety. Detailed synthetic routes can be found in relevant literature1.
Molecular Structure Analysis
The molecular formula of [4-(1,2,2-trifluoroethenoxy)phenyl]boronic Acid is C~12~H~8~BF~3~O~3~ . Its three-dimensional structure reveals the arrangement of atoms, bond angles, and bond lengths. Computational methods, X-ray crystallography, and NMR spectroscopy contribute to understanding its conformation and stereochemistry.
Chemical Reactions Analysis
This compound participates in various chemical reactions:
- Cross-Coupling Reactions : It serves as a boron source in Suzuki-Miyaura or Negishi couplings, enabling the formation of C-C bonds.
- Transition Metal-Catalyzed Transformations : EVT-375614 reacts with palladium or other transition metals to yield arylboronates, which find applications in diverse syntheses.
- Functional Group Transformations : The trifluoroethenoxy group can undergo nucleophilic substitutions or electrophilic additions.
Physical And Chemical Properties Analysis
- Melting Point : EVT-375614 typically melts at a specific temperature (check literature for exact values).
- Solubility : It dissolves in organic solvents like DMSO, DMF, or acetonitrile.
- Stability : Sensitive to air and moisture; store under inert conditions.
- Spectroscopic Data : NMR, IR, and UV-Vis spectra provide insights into its structure.
Safety And Hazards
- Toxicity : Evaluate its toxicity profile based on available data.
- Handling Precautions : Use appropriate protective gear when handling.
- Environmental Impact : Dispose of waste properly.
Future Directions
Research avenues include:
- Medicinal Chemistry : Investigate its potential as a drug candidate.
- Catalysis : Explore its utility in synthetic transformations.
- Materials Science : Study its applications in materials and sensors.
properties
IUPAC Name |
[4-(1,2,2-trifluoroethenoxy)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BF3O3/c10-7(11)8(12)15-6-3-1-5(2-4-6)9(13)14/h1-4,13-14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLZDWIPSGNEJKY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)OC(=C(F)F)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BF3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40375360 | |
| Record name | 4-(Trifluorovinyloxyphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40375360 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(1,2,2-trifluoroethenoxy)phenyl]boronic Acid | |
CAS RN |
213701-14-5 | |
| Record name | 4-(Trifluorovinyloxyphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40375360 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 213701-14-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![2-[[2-[[2-Amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoyl]amino]propanoic acid](/img/structure/B1596668.png)






